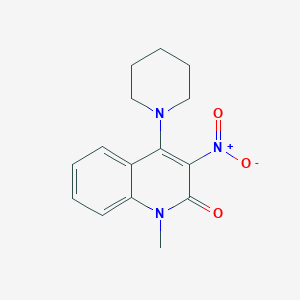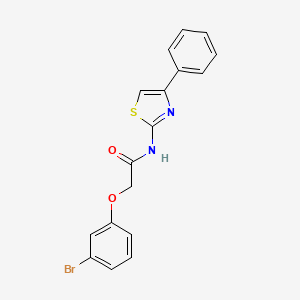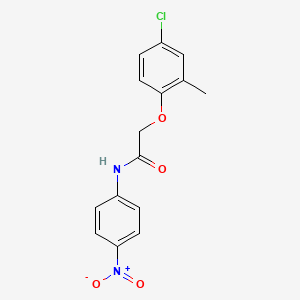![molecular formula C16H20N2O4 B5106773 4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione](/img/structure/B5106773.png)
4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione is a complex organic compound that features a benzoxazole ring fused with a piperidine-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazole with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazole: Shares the benzoxazole core but lacks the piperidine-dione structure.
1-Methylpiperidine-2,6-dione: Contains the piperidine-dione structure but lacks the benzoxazole ring.
Uniqueness
4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione is unique due to its combined benzoxazole and piperidine-dione structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Propriétés
IUPAC Name |
4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2)7-11(19)15-10(17-22-12(15)8-16)4-9-5-13(20)18(3)14(21)6-9/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFOIPHABAOFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NO2)CC3CC(=O)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine](/img/structure/B5106697.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide](/img/structure/B5106702.png)
![3,5-dibromo-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5106710.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate](/img/structure/B5106720.png)
![(4-(4-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methanol](/img/structure/B5106732.png)


![1-(2-phenylethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5106749.png)
![1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-4-ylpiperazine](/img/structure/B5106750.png)
![3-CHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5106778.png)

![(4Z)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5106787.png)

